BenzenepropanaMide, 2-Methyl- BenzenepropanaMide, 2-Methyl-
Brand Name: Vulcanchem
CAS No.: 103028-79-1
VCID: VC0189828
InChI: InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)
SMILES: CC1=CC=CC=C1CCC(=O)N
Molecular Formula: C10H13NO
Molecular Weight: 163.22

BenzenepropanaMide, 2-Methyl-

CAS No.: 103028-79-1

Cat. No.: VC0189828

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

BenzenepropanaMide, 2-Methyl- - 103028-79-1

Specification

CAS No. 103028-79-1
Molecular Formula C10H13NO
Molecular Weight 163.22
IUPAC Name 3-(2-methylphenyl)propanamide
Standard InChI InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)
Standard InChI Key LYSGGUZAOQPVNJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CCC(=O)N

Introduction

Chemical Identity and Structural Characteristics

The compound "Benzenepropanamide, 2-Methyl-" is most closely associated with 2-methyl-N-phenylpropanamide (CAS No. 4406-41-1), which is also known by several synonyms including N-Phenylisobutyramide, N-Phenyl-2-methylpropanamide, and N-Phenyl-2-methylpropionamide. This chemical nomenclature reflects the core structure of the molecule, which consists of a propanamide backbone with a methyl substituent at the 2-position and a phenyl group attached to the nitrogen atom of the amide functional group .

Molecular Structure and Composition

2-Methyl-N-phenylpropanamide features a relatively simple but functionally diverse molecular structure. The compound has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol. The structural arrangement includes an amide linkage connecting a 2-methylpropanoyl group to an aniline (phenyl) moiety. This configuration creates a molecule with both polar and non-polar regions, contributing to its specific chemical behavior and physical properties .

The molecular structure of this compound can be characterized by several key features:

  • An amide functional group (-CONH-) that serves as the central connecting unit

  • A 2-methylpropanoyl group providing the "2-methyl" designation in the compound name

  • A phenyl ring attached to the nitrogen atom of the amide group

Physical Properties and Characteristics

The physicochemical properties of 2-methyl-N-phenylpropanamide have been extensively characterized, providing valuable information for its identification, handling, and application. The compound exists as a solid at room temperature with a well-defined melting point of 101°C. This relatively high melting point is consistent with the presence of hydrogen bonding capabilities in the molecule, particularly through the amide functional group .

Table 1 summarizes the key physical properties of 2-methyl-N-phenylpropanamide:

Physical PropertyValueSource
Melting Point101°C
Boiling Point317.8±11.0°C (Predicted)
Density1.046±0.06 g/cm³ (Predicted)
Physical StateSolid at room temperature
Molecular Weight163.22 g/mol
Molecular FormulaC10H13NO

Chemical Properties and Reactivity

The chemical behavior of 2-methyl-N-phenylpropanamide is largely determined by the reactivity of its amide functional group, which can participate in various chemical transformations. One of the most significant chemical properties of this compound is its acid-base behavior, with a predicted pKa value of 14.88±0.70 . This relatively high pKa value indicates that the compound is a weak acid, which aligns with the general understanding of amide chemistry.

The reactivity profile of this compound includes:

  • Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine

  • Reduction reactions that can target the carbonyl group

  • Nucleophilic substitution reactions at the carbonyl carbon

  • Potential for derivatization through modification of the phenyl ring or the alkyl chain

Applications and Significance

The applications of 2-methyl-N-phenylpropanamide span several scientific and industrial domains, highlighting its significance as a versatile chemical compound.

Chemical Research and Synthesis

In organic synthesis, 2-methyl-N-phenylpropanamide serves as a valuable building block for constructing more complex molecules. Its functional groups provide multiple sites for further chemical modifications, making it useful in the development of synthetic methodologies and in studying reaction mechanisms.

Related Compounds and Structural Analogues

Understanding the relationship between 2-methyl-N-phenylpropanamide and structurally similar compounds provides valuable context for appreciating its chemical significance and potential applications.

Halogenated Derivatives

2-Bromo-2-methyl-N-phenylpropanamide represents an important halogenated derivative of the parent compound. This brominated analogue introduces additional reactivity through the carbon-bromine bond, enabling various substitution reactions and coupling processes. The compound has attracted interest for its potential biological activities and its utility as an intermediate in organic synthesis.

Complex Benzenepropanamide Derivatives

More complex derivatives containing the benzenepropanamide structural motif have been identified and characterized. For example, Moiramide B (CAS: 155233-31-1) represents a highly functionalized benzenepropanamide derivative with a complex molecular architecture and potential pharmacological properties . This compound features multiple stereogenic centers and functional groups, exemplifying how the basic benzenepropanamide framework can be elaborated to generate molecules with sophisticated structures and biological activities.

Structure-Activity Relationships

Current Research and Future Directions

Research on benzenepropanamide derivatives continues to evolve, with new methodologies being developed for their synthesis and application. Of particular interest are novel transformation reactions that enable efficient functionalization of these compounds.

Synthetic Methodology Development

Recent research has explored innovative approaches for functionalizing compounds related to 2-methyl-N-phenylpropanamide. For example, radical Smiles rearrangement reactions have been investigated as a means of difunctionalizing activated alkenes, with applications to various substituted propanamides . These methodologies expand the synthetic utility of propanamide derivatives and enable access to structurally diverse compounds with potential applications in various fields.

Emerging Applications

The potential applications of 2-methyl-N-phenylpropanamide and related compounds continue to expand as researchers explore their properties and reactivity in greater depth. Emerging areas of interest include:

  • Green chemistry applications focusing on sustainable synthesis methods

  • Development of new materials incorporating amide functionalities

  • Exploration of structure-activity relationships for pharmaceutical applications

  • Investigation of catalytic reactions involving amide functional groups

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